

Zotiraciclib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

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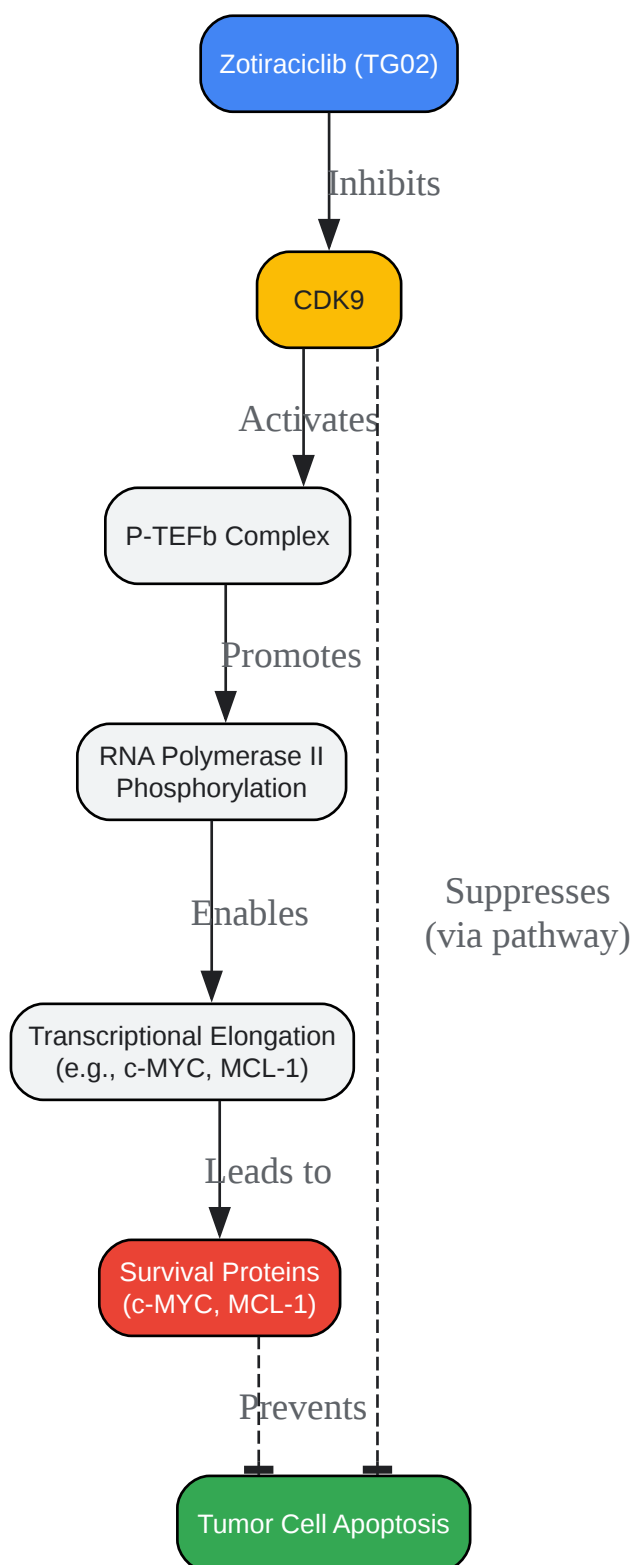
Introduction

Zotiraciclib (TG02) is an orally bioavailable, pyrimidine-based multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9).^{[1][2]} Its mechanism of action involves the depletion of critical survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in various malignancies, including high-grade gliomas.^{[3][4]} **Zotiraciclib** readily crosses the blood-brain barrier, making it a promising therapeutic candidate for central nervous system cancers.^{[2][5]} This technical guide provides a comprehensive overview of the early-phase clinical trial results for **zotiraciclib**, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: CDK9 Inhibition

Zotiraciclib's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).^[1] P-TEFb is crucial for stimulating transcription elongation by RNA polymerase II. By inhibiting CDK9, **zotiraciclib** effectively suppresses the transcription of short-lived mRNAs, leading to the depletion of anti-apoptotic and oncogenic proteins like MCL-1 and c-MYC.^{[3][6]} This targeted depletion induces cell cycle arrest and apoptosis in cancer cells.^[7] Preclinical studies have demonstrated that **zotiraciclib**'s inhibition of CDK9 also leads to decreased cellular ATP production through the

suppression of glycolysis and mitochondrial dysfunction, further contributing to cell death in glioblastoma models.[1]



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Caption: Zotiraciclib's inhibition of CDK9 disrupts transcriptional elongation, leading to apoptosis.

Early-Phase Clinical Trial Data

Zotiraciclib has been evaluated in several early-phase clinical trials, primarily in patients with recurrent high-grade astrocytomas, including glioblastoma. The following tables summarize the key quantitative data from these studies.

Table 1: Summary of Key Phase I/Ib Clinical Trials for Zotiraciclib

Trial Identifier	Study Title	Patient Population	Intervention	Primary Objectives
NCT02942264	Zotiraciclib Plus Dose-Dense or Metronomic Temozolomide in Recurrent Anaplastic Astrocytoma and Glioblastoma	Adults with recurrent anaplastic astrocytoma and glioblastoma	Zotiraciclib + Temozolomide (Dose-Dense or Metronomic)	Determine Maximum Tolerated Dose (MTD), safety, and preliminary efficacy (PFS4) [1][8]
EORTC 1608 (STEAM) (NCT03224104)	Zotiraciclib for Newly Diagnosed or Recurrent Glioblastoma	Elderly patients with newly diagnosed glioblastoma or patients with recurrent glioblastoma	Group A: Zotiraciclib + Radiotherapy; Group B: Zotiraciclib + Temozolomide; Group C: Zotiraciclib monotherapy	Determine MTD and single-agent activity (PFS6)[4] [9]
NCT05588141	Zotiraciclib for Recurrent Malignant Gliomas with IDH1 or IDH2 Mutations	Patients (≥15 years) with recurrent IDH-mutant diffuse gliomas	Zotiraciclib monotherapy	Determine Recommended Phase 2 Dose (RP2D) and safety[10][11]

Table 2: Dose Escalation and Maximum Tolerated Dose (MTD)

Trial Identifier	Arm/Group	Zotiraciclib Dose Levels	Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)	Dose-Limiting Toxicities (DLTs)
NCT02942264	Arm 1 (Dose-Dense TMZ) & Arm 2 (Metronomic TMZ)	Not explicitly detailed in search results	250 mg	Neutropenia, diarrhea, elevated liver enzymes, fatigue ^[1]
EORTC 1608 (STEAM)	Group A (with Radiotherapy) & Group B (with TMZ)	Not explicitly detailed in search results	150 mg twice weekly ^{[4][9][12]}	Grade 3 seizure, multiple grade 1 events, neutropenia, gastrointestinal disorders, hepatotoxicity ^{[9][12][13]}
NCT05588141	Monotherapy	150 mg, 200 mg, 250 mg (on days 1, 4, 8, 11, 15, 18 of a 28-day cycle)	200 mg	Grade 3 elevated ALT, Grade 3 fatigue and diarrhea ^[10]

Table 3: Efficacy Outcomes in Early-Phase Trials

Trial Identifier	Arm/Group	Efficacy Endpoint	Result	Notes
NCT02942264	Arm 1 (Dose-Dense TMZ)	Progression-Free Survival at 4 months (PFS4)	40% [1]	-
NCT02942264	Arm 2 (Metronomic TMZ)	Progression-Free Survival at 4 months (PFS4)	25% [1]	-
EORTC 1608 (STEAM)	Group C (Monotherapy)	Progression-Free Survival at 6 months (PFS6)	6.7% [4] [9] [13]	Low single-agent clinical activity noted [4] [6]
NCT05588141	Monotherapy (IDH-mutant)	Objective Response	2 partial responses at 200 mg dose level [10]	Suggests activity in this specific patient population [10]

Table 4: Pharmacokinetic Parameters of Zotiraciclib (from NCT02942264)

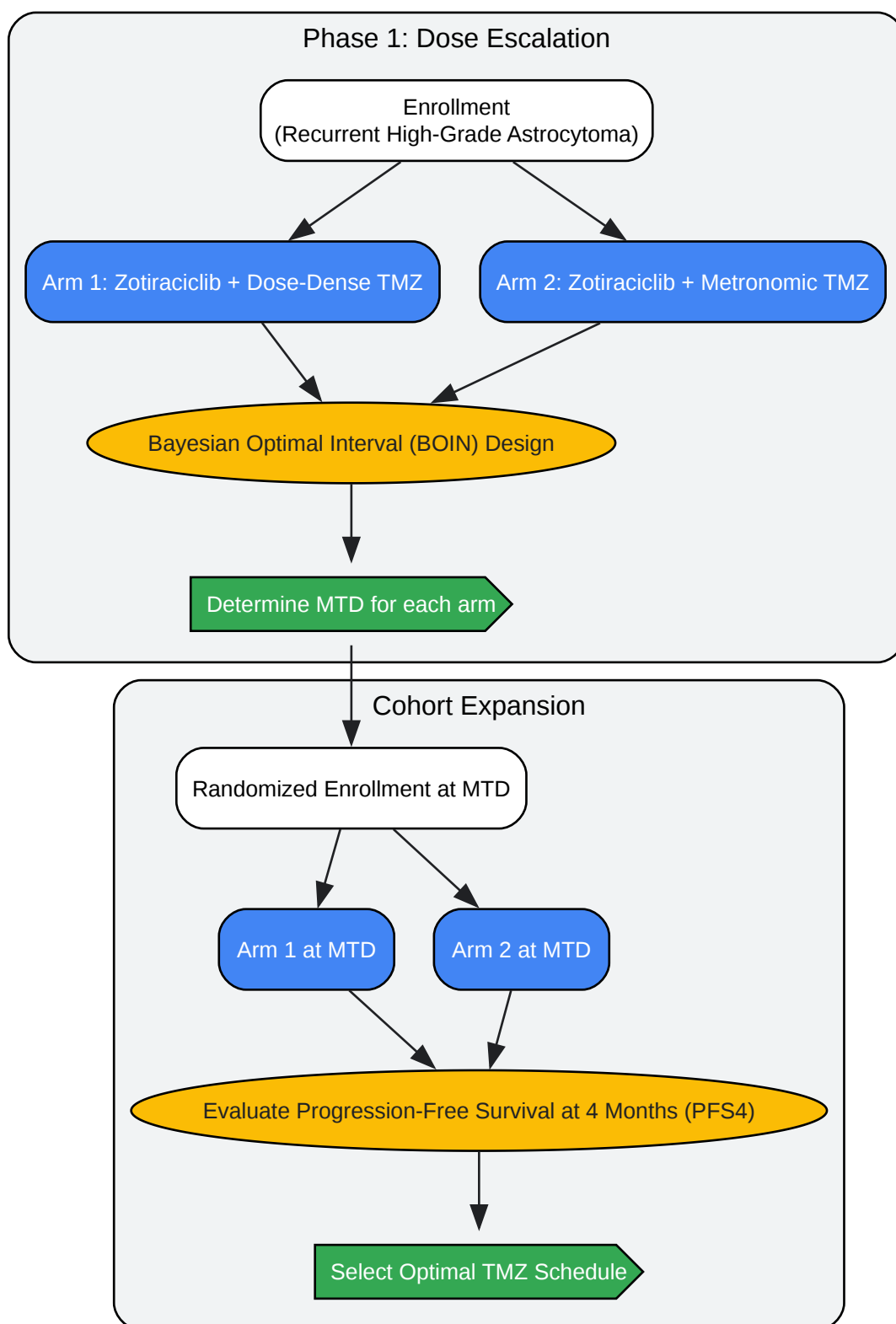
Parameter	Observation
Absorption	Apparent first-order absorption [1]
Elimination	Mono-exponential elimination [1]
Inter-patient Variability	31-52% CV in PK parameters [1]
Genetic Association	CYP1A2_5347T>C (rs2470890) polymorphism associated with higher AUCinf [1]

Experimental Protocols

NCT02942264: Zotiraciclib with Temozolomide in Recurrent High-Grade Astrocytoma

This Phase 1 trial utilized a two-stage design to first determine the MTD of **zotiraciclib** in combination with two different temozolomide (TMZ) schedules, followed by a randomized cohort expansion to compare the preliminary efficacy of the two arms.[1]

- Study Design: A Bayesian Optimal Interval (BOIN) design was used for the dose-escalation phase to determine the MTD.[8] The cohort expansion phase was randomized.[1]
- Patient Population: Adults aged 18 and older with recurrent anaplastic astrocytoma or glioblastoma that had progressed after standard treatment.[8][14]
- Intervention Arms:
 - Arm 1 (Dose-Dense TMZ): **Zotiraciclib** in combination with TMZ administered for 7 days on and 7 days off.[8]
 - Arm 2 (Metronomic TMZ): **Zotiraciclib** in combination with daily TMZ.[8]
- Drug Administration: **Zotiraciclib** was administered orally three days before Cycle 1 and then on four days during every 28-day cycle.[8] Prophylactic treatment for nausea and diarrhea was given before and for 24 hours after each **zotiraciclib** dose.[14]
- Assessments:
 - Safety: Monitored for Dose-Limiting Toxicities (DLTs) as the primary safety endpoint.[1] Blood tests were conducted every 2 weeks.[14]
 - Efficacy: Progression-free survival at 4 months (PFS4) was a secondary endpoint.[1] Brain MRIs were performed every 4 weeks.[14]
 - Pharmacokinetics: Blood samples were collected for pharmacokinetic analysis.[1]
 - Patient-Reported Outcomes: Longitudinal symptom burden was evaluated.[1]



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Caption: Workflow for the NCT02942264 Phase 1 trial of **zotiraciclib** with temozolomide.

EORTC 1608 (STEAM): Zotiraciclib in Newly Diagnosed or Recurrent Glioblastoma

This Phase Ib trial investigated **zotiraciclib** in three parallel groups, exploring both combination therapy in elderly patients with newly diagnosed glioblastoma and monotherapy in patients with recurrent glioblastoma.[\[4\]](#)[\[9\]](#)

- Study Design: Open-label, non-randomized, multicenter, three-parallel group design.[\[9\]](#)
- Patient Population:
 - Groups A and B: Elderly patients (>65 years) with newly diagnosed IDH wild-type glioblastoma or anaplastic astrocytoma.[\[4\]](#)[\[9\]](#)
 - Group C: Patients with IDH wild-type glioblastoma or anaplastic astrocytoma at first relapse after temozolomide chemoradiotherapy.[\[4\]](#)[\[9\]](#)
- Intervention Arms:
 - Group A: **Zotiraciclib** in combination with hypofractionated radiotherapy.[\[4\]](#)
 - Group B: **Zotiraciclib** in combination with temozolomide.[\[4\]](#)
 - Group C: **Zotiraciclib** monotherapy.[\[4\]](#)
- Assessments:
 - Primary Endpoints: MTD for Groups A and B; Progression-free survival at 6 months (PFS6) for Group C.[\[4\]](#)[\[6\]](#)
 - Secondary Endpoints: Efficacy, quality of life, and safety.[\[9\]](#)
 - Biomarkers: Tumor expression of CDK-9, c-MYC, and MCL-1 was determined by immunohistochemistry.[\[4\]](#)[\[6\]](#)

Discussion and Future Directions

Early-phase clinical trials have established the safety profile of **zotiraciclib**, both as a single agent and in combination with standard-of-care therapies for high-grade gliomas. The MTD of **zotiraciclib** varies depending on the combination regimen, with notable toxicities including neutropenia, gastrointestinal issues, and hepatotoxicity.[1][4][9]

The combination of **zotiraciclib** with dose-dense temozolomide showed encouraging preliminary efficacy in patients with recurrent high-grade astrocytomas.[1] Notably, profound benefits in progression-free survival have been observed in patients with IDH-mutant tumors treated with the **zotiraciclib** and temozolomide combination.[11][15] However, as a monotherapy in recurrent glioblastoma, **zotiraciclib** demonstrated low clinical activity.[4][6]

Ongoing and future studies will likely focus on several key areas:

- **Patient Selection:** The promising results in IDH-mutant gliomas suggest that biomarker-driven patient selection will be crucial for the future development of **zotiraciclib**. [10][15] Further investigation into the prognostic and predictive value of CDK-9, c-MYC, and MCL-1 expression is warranted. [4][6]
- **Combination Strategies:** Given the overlapping toxicities with alkylating agents, careful consideration of combination partners and dosing schedules is necessary. [4]
- **Pharmacogenomics:** The identification of genetic polymorphisms, such as in CYP1A2, that influence **zotiraciclib** metabolism may allow for personalized dosing strategies to optimize efficacy and minimize toxicity. [1]

In conclusion, **zotiraciclib** remains a promising therapeutic agent for high-grade gliomas, particularly in genetically defined patient populations. The data from these early-phase trials provide a strong rationale for continued investigation in well-designed, biomarker-enriched clinical studies.

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